![molecular formula C12H13FN4 B1448519 3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1551814-44-8](/img/structure/B1448519.png)
3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Vue d'ensemble
Description
3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine (FPTP) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. It is a synthetic compound that has been found to possess a number of unique properties and is of particular interest to researchers due to its ability to interact with a variety of biological systems.
Applications De Recherche Scientifique
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which share a similar core structure with the compound , have been synthesized and evaluated for their antibacterial properties. These compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that our compound could potentially be developed into a new class of antibacterial agents.
Antifungal Applications
The structural analogs of triazolo[4,3-a]pyrazine have demonstrated significant antifungal properties. This implies that “3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could be explored for its efficacy in treating fungal infections, contributing to the development of new antifungal medications .
Anticancer Research
Compounds with the triazolo[4,3-a]pyrazine scaffold have been investigated for their potential as anticancer agents. They have been tested against various cancer cell lines, showing promise as inhibitors of specific cancer-related enzymes or receptors . This indicates that our compound may have applications in cancer research, particularly in the design of targeted cancer therapies.
Antidiabetic Drug Development
The triazolo[4,3-a]pyrazine core is a key pharmacophore in the development of antidiabetic drugs. For instance, it is present in sitagliptin phosphate, a medication used to treat type II diabetes mellitus. Therefore, “3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could be valuable in synthesizing new antidiabetic compounds .
Anticonvulsant Properties
Research has indicated that triazolo[4,3-a]pyrazine derivatives can exhibit anticonvulsant properties. This opens up possibilities for the compound to be used in the development of new treatments for epilepsy and other seizure-related disorders .
Anti-Platelet Aggregation
Some triazolo[4,3-a]pyrazine derivatives have been found to possess anti-platelet aggregation activities. This suggests that our compound could be researched for its potential use in preventing blood clots, which is crucial in the treatment of cardiovascular diseases .
Antimicrobial Spectrum Expansion
Given the broad spectrum of biological activities of triazolo[4,3-a]pyrazine derivatives, including antimicrobial effects, there is potential for “3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” to contribute to the expansion of the antimicrobial spectrum in combating resistant microbial strains .
Neuroprotective Agent Research
The diverse biological activities of triazolo[4,3-a]pyrazine derivatives also suggest potential neuroprotective applications. This compound could be investigated for its ability to protect neuronal cells against damage, which is significant in the treatment of neurodegenerative diseases .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-4,10H,5-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKLHJPVCAKOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.